![molecular formula C4H4ClN3O B563998 Desphenyl Chloridazon-15N2 CAS No. 1189649-21-5](/img/structure/B563998.png)
Desphenyl Chloridazon-15N2
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Overview
Description
Scientific Research Applications
Remediation of Chloridazon and Its Metabolites
Desphenyl Chloridazon-15N2 is a metabolite of Chloridazon, a herbicide. Research has shown that Graphene Oxide Nanoplatelets can be used for the highly efficient remediation of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . This application is particularly important in addressing the contamination of aqueous environments by aromatic pollutants .
Investigation of Environmental Dispersion
Long-term lysimeter experiments have been conducted to investigate the environmental dispersion of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . These studies provide valuable insights into the long-term fate of these compounds in the environment .
Study of Herbicide Degradation
Desphenyl Chloridazon-15N2, as a metabolite of Chloridazon, plays a crucial role in studies investigating the degradation of this herbicide . Chloridazon rapidly degrades to Desphenyl Chloridazon and Methyl-Desphenyl Chloridazon .
Analysis of Leachate Composition
The presence of Desphenyl Chloridazon-15N2 in leachate provides important information about the dispersion and persistence of Chloridazon and its metabolites in the environment . It has been detected in leachate for more than 2 years at concentrations up to 24 μg L−1 .
Soil Retention Time and Accumulation Studies
The concentrations of Desphenyl Chloridazon-15N2 in soil can be used to study the soil retention time and accumulation of Chloridazon and its metabolites . High concentrations of Desphenyl Chloridazon-15N2 in soil, even 916 days after the application of Chloridazon, indicate a continuous downward migration and degradation in soil .
Food Security and Plant Accumulation Studies
Desphenyl Chloridazon-15N2 has been detected in maize leaves, stems, and grains . This finding is relevant in terms of food security, as it indicates the potential for bioaccumulation of Chloridazon and its metabolites in crops .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .
Mode of Action
It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.
Biochemical Pathways
The metabolism of chloridazon, the parent compound of Desphenyl Chloridazon-15N2, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is Desphenyl Chloridazon-15N2 .
Pharmacokinetics
Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .
Result of Action
The primary result of the action of Desphenyl Chloridazon-15N2 is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.
Action Environment
Desphenyl Chloridazon-15N2 is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-BFGUONQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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